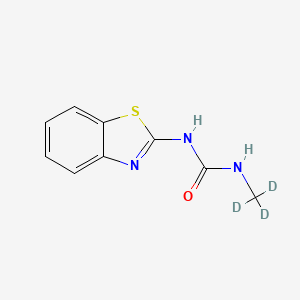
Benzthiazuron-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzthiazuron-d3: is a deuterium-labeled derivative of Benzthiazuron, a selective herbicide primarily used to control annual broad-leaved weeds in various crops . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzthiazuron-d3 involves the incorporation of deuterium atoms into the Benzthiazuron molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-aminobenzothiazole with deuterated methyl isocyanate under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Benzthiazuron-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzthiazuron-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the metabolic fate of herbicides in plants and microorganisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of herbicides in biological systems.
Wirkmechanismus
Benzthiazuron-d3 exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to cellular components, ultimately causing plant death .
Vergleich Mit ähnlichen Verbindungen
Methabenzthiazuron: Another herbicide with a similar structure but without deuterium labeling.
Terbuthylazine: A triazine herbicide with a different mode of action but used for similar purposes.
Diuron: A substituted urea herbicide with a similar mechanism of action
Uniqueness of Benzthiazuron-d3: The deuterium labeling of this compound makes it unique compared to other similar herbicides. This labeling allows for more precise studies of its metabolic pathways and reaction mechanisms, providing valuable insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C9H9N3OS |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |
InChI-Schlüssel |
DTCJYIIKPVRVDD-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CNC(=O)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
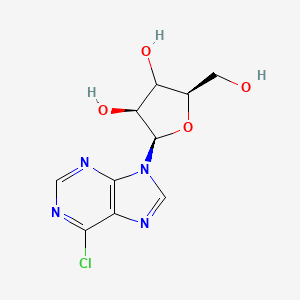
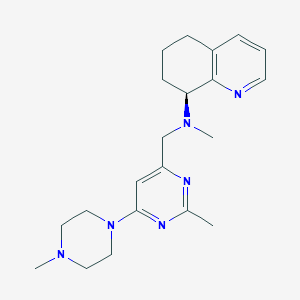

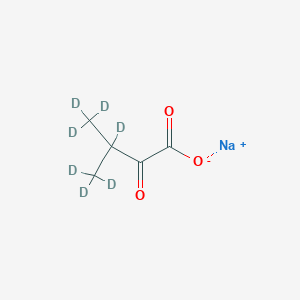
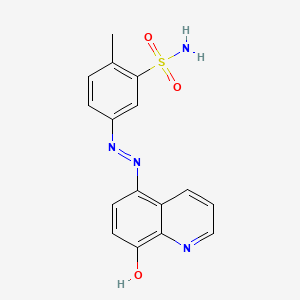

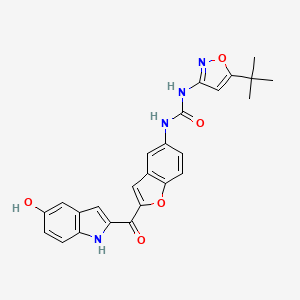

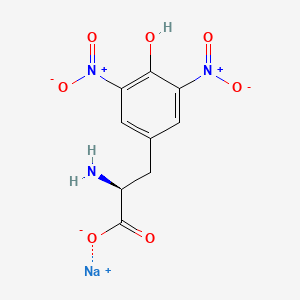
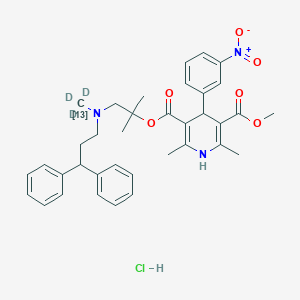

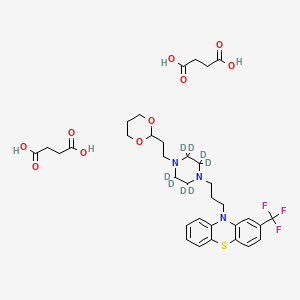
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
